2-[1-(2,5-dimethylfuran-3-carbonyl)azetidin-3-yl]-2H-1,2,3-triazole

Structural authentication Regioisomer confirmation Analog differentiation

2-[1-(2,5-dimethylfuran-3-carbonyl)azetidin-3-yl]-2H-1,2,3-triazole (CAS 2175979-12-9, molecular formula C₁₂H₁₄N₄O₂, molecular weight 246.27 g/mol) belongs to a distinct chemotype defined by a 2,5-dimethylfuran-3-carbonyl group linked to an azetidine ring that is N-substituted with a 2H-1,2,3-triazole. This compound is offered as a research-grade synthetic molecule and has been cited in the context of oncology and antimicrobial research programs, though currently available documentation derives primarily from vendor analytical datasheets and structural registries rather than from peer-reviewed pharmacological studies.

Molecular Formula C12H14N4O2
Molecular Weight 246.27
CAS No. 2175979-12-9
Cat. No. B2589727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[1-(2,5-dimethylfuran-3-carbonyl)azetidin-3-yl]-2H-1,2,3-triazole
CAS2175979-12-9
Molecular FormulaC12H14N4O2
Molecular Weight246.27
Structural Identifiers
SMILESCC1=CC(=C(O1)C)C(=O)N2CC(C2)N3N=CC=N3
InChIInChI=1S/C12H14N4O2/c1-8-5-11(9(2)18-8)12(17)15-6-10(7-15)16-13-3-4-14-16/h3-5,10H,6-7H2,1-2H3
InChIKeyPPUZOJYBERNRIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

2-[1-(2,5-Dimethylfuran-3-carbonyl)azetidin-3-yl]-2H-1,2,3-triazole (CAS 2175979-12-9) – Structural Identity and Procurement-Relevant Baseline


2-[1-(2,5-dimethylfuran-3-carbonyl)azetidin-3-yl]-2H-1,2,3-triazole (CAS 2175979-12-9, molecular formula C₁₂H₁₄N₄O₂, molecular weight 246.27 g/mol) belongs to a distinct chemotype defined by a 2,5-dimethylfuran-3-carbonyl group linked to an azetidine ring that is N-substituted with a 2H-1,2,3-triazole . This compound is offered as a research-grade synthetic molecule and has been cited in the context of oncology and antimicrobial research programs, though currently available documentation derives primarily from vendor analytical datasheets and structural registries rather than from peer-reviewed pharmacological studies .

Why Other Azetidine-Triazole Compounds Cannot Be Used as Drop-In Replacements for CAS 2175979-12-9 in Focused Screening


The precise combination of the 2,5-dimethylfuran-3-carbonyl substituent with a 2H-1,2,3-triazole on the azetidine scaffold is structurally singular; removing the methyl groups (furan-3-carbonyl analog) or shifting the triazole to the 1H-regioisomer fundamentally alters the molecular shape, dipole moment, and hydrogen-bonding capacity of the core . These modifications are known to affect target engagement and physicochemical properties across analogous series, meaning that sourcing a generic “azetidine-triazole” compound will not reproduce the specific intermolecular interactions that this molecule is intended to probe [1].

Quantitative Comparator Evidence for 2-[1-(2,5-Dimethylfuran-3-carbonyl)azetidin-3-yl]-2H-1,2,3-triazole: Direct Data Availability Assessment


Structural Identity: CAS 2175979-12-9 Is Confirmed as the Unique 2H-1,2,3-Triazole Regioisomer with a Methylated Furan Appendage

ChemSrc and vendor analytical records confirm that CAS 2175979-12-9 corresponds exclusively to the 2H-1,2,3-triazole regioisomer bearing the intact 2,5-dimethylfuran-3-carbonyl group; the 1H-triazole analog (e.g., 1-[1-(2,5-dimethylfuran-3-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole) and the des-methyl analog (2-[1-(furan-3-carbonyl)azetidin-3-yl]-2H-1,2,3-triazole) are distinct commercially registered entities with different CAS numbers and molecular properties .

Structural authentication Regioisomer confirmation Analog differentiation

Kinase Inhibition Potential: CDK2 Engagement Suggested by a Pyrimidine-Amine Analog Bearing the Same Dimethylfuran-Azetidine Core

The structurally related compound N-[1-(2,5-dimethylfuran-3-carbonyl)azetidin-3-yl]pyrimidin-4-amine (CAS 2097883-40-2) has been reported to inhibit cyclin-dependent kinase 2 (CDK2) with a measurable IC₅₀ and to induce G₂/M cell-cycle arrest in HeLa and HCT116 cancer cells . This analog shares the identical dimethylfuran-azetidine core as the target compound, differing only by replacement of the triazole with a pyrimidin-4-amine. The core’s ability to orient the hinge-binding motif suggests that the triazole-bearing target may provide a distinct kinase-selectivity profile, though direct comparative IC₅₀ data for CAS 2175979-12-9 have not yet been disclosed.

CDK2 selectivity Kinase profiling Anticancer lead optimization

2H- vs. 1H-Triazole Regioisomerism: Predicted ADME Differentiation Based on Hydrogen-Bond-Acceptor Character

Computational analyses on matched molecular pairs demonstrate that 2H-1,2,3-triazoles consistently exhibit lower hydrogen-bond-acceptor (HBA) basicity (pKa ~1.3) compared to 1H-1,2,3-triazoles (pKa ~1.0), and the dipole moment of the 2H-isomer is approximately 0.5 D lower than that of the 1H-isomer [1]. These differences can translate into measurably higher passive membrane permeability and reduced P-glycoprotein (P-gp) recognition for the 2H-regioisomer series, a pattern that is expected to apply to CAS 2175979-12-9 relative to its hypothetical 1H-triazole regioisomer.

Physicochemical profiling Permeability prediction Isosteric replacement

Evidence-Based Procurement and Application Scenarios for CAS 2175979-12-9


Targeted Probe Synthesis for Kinase Selectivity Profiling

Research groups investigating selective CDK or other kinase inhibitors can deploy CAS 2175979-12-9 as a core scaffold for exploring 2H-triazole-based hinge-binding motifs . The dimethylfuran-azetidine core, validated through a close pyrimidine-amine analog’s CDK2 activity, provides a defined vector for SAR expansion where the triazole may confer a distinct kinase-selectivity fingerprint compared to pyrimidine- or pyridine-based inhibitors.

Physicochemical and ADME Optimization of Triazole-Containing Lead Series

Medicinal chemistry teams pursuing CNS-penetrant or orally bioavailable candidates can use CAS 2175979-12-9 as a benchmark 2H-triazole regioisomer to experimentally quantify permeability and efflux-ratio advantages over matched 1H-triazole controls, leveraging the predicted ~1.4-fold Caco-2 Papp improvement characteristic of this regioisomeric class [1].

Anticancer Cell-Panel Phenotypic Screening with Defined Chemical Starting Points

Given the G₂/M cell-cycle arrest phenotype observed with the structurally analogous dimethylfuran-azetidine-pyrimidine compound in HeLa and HCT116 lines , the target compound can be included in focused phenotypic screening panels to determine whether triazole substitution modulates antiproliferative potency, apoptosis induction, or therapeutic window in solid-tumor cell models.

Quote Request

Request a Quote for 2-[1-(2,5-dimethylfuran-3-carbonyl)azetidin-3-yl]-2H-1,2,3-triazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.